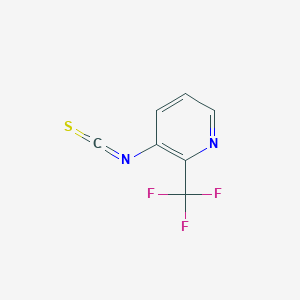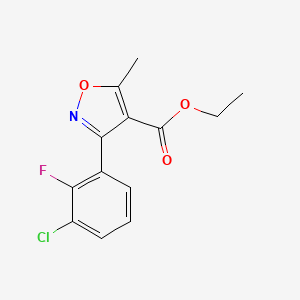
Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the isoxazole family. This compound is characterized by its unique structure, which includes a chloro and fluoro-substituted phenyl ring, an isoxazole ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Substitution Reactions: The chloro and fluoro groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. These reactions often require the use of reagents like chlorinating and fluorinating agents under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The isoxazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
2-(3-Chloro-2-fluorophenyl)ethanol: This compound shares the chloro and fluoro-substituted phenyl ring but lacks the isoxazole ring and ester group.
3-Chloro-2-fluorophenylboronic acid: This compound also contains the chloro and fluoro-substituted phenyl ring but has a boronic acid group instead of the isoxazole ring and ester group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from those of its analogs.
Propiedades
Fórmula molecular |
C13H11ClFNO3 |
|---|---|
Peso molecular |
283.68 g/mol |
Nombre IUPAC |
ethyl 3-(3-chloro-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11ClFNO3/c1-3-18-13(17)10-7(2)19-16-12(10)8-5-4-6-9(14)11(8)15/h4-6H,3H2,1-2H3 |
Clave InChI |
VISVINXQEQLPQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(ON=C1C2=C(C(=CC=C2)Cl)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)
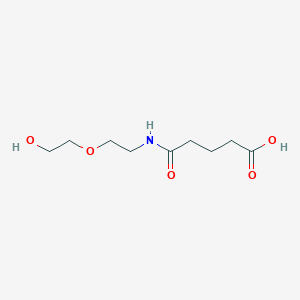
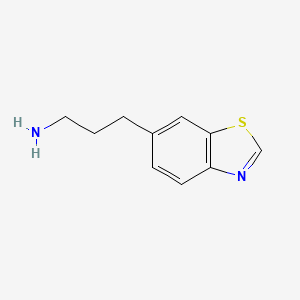
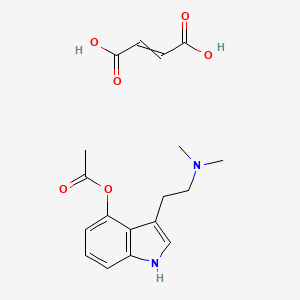
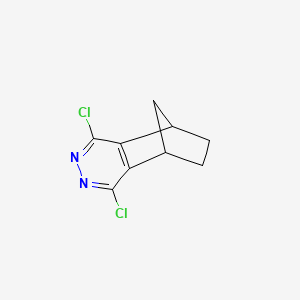
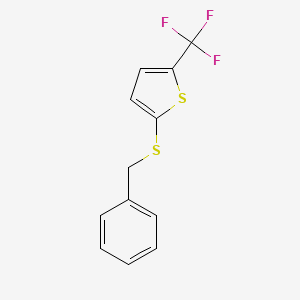

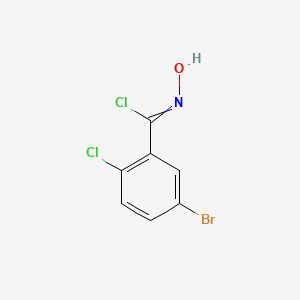
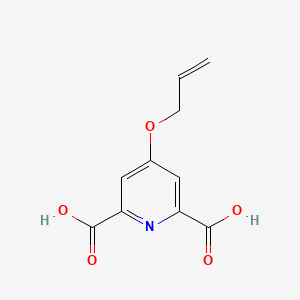
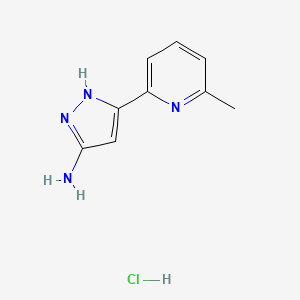
![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)

